![molecular formula C18H34O3 B8066811 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid](/img/structure/B8066811.png)
8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid
描述
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid is a chemical compound with the molecular formula C18H34O3. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring at the 9,10 position of an 18-carbon chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid typically involves the epoxidation of stearic acid. One common method is the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst such as tungsten-based catalysts or peroxo acids. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of efficient catalysts and optimized reaction conditions helps in minimizing by-products and improving the overall efficiency of the process.
化学反应分析
Types of Reactions: 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The epoxide ring can be oxidized to form diols or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The epoxide ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Diols: Oxidation of the epoxide ring can yield diols, which are important intermediates in organic synthesis.
Alcohols: Reduction of the epoxide ring can produce alcohols, which have various industrial applications.
Substituted Derivatives: Nucleophilic substitution reactions can lead to the formation of substituted derivatives, which can be used in pharmaceuticals and other industries.
科学研究应用
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane dynamics.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid is similar to other epoxide fatty acids, such as 9,10-epoxy-12-hydroxystearic acid and 9,10-epoxy-11-hydroxystearic acid. its unique structure and stereochemistry make it distinct in terms of reactivity and biological activity. The presence of the octyl group at the 3-position of the oxirane ring enhances its lipophilicity and potential for biological interactions.
相似化合物的比较
9,10-Epoxy-12-hydroxystearic acid
9,10-Epoxy-11-hydroxystearic acid
9,10-Epoxyoctadecanoic acid
9,10-Epoxystearic acid
属性
IUPAC Name |
8-[(2R,3R)-3-octyloxiran-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


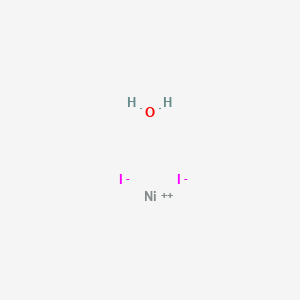
![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)
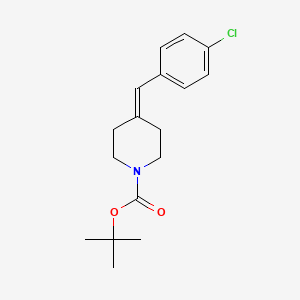
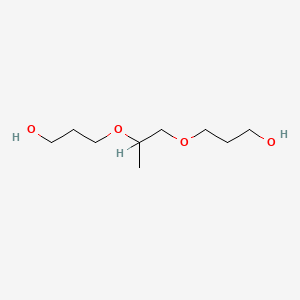
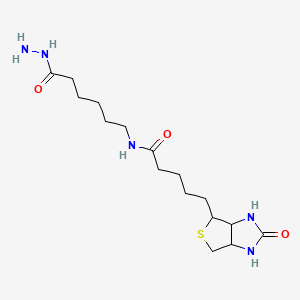
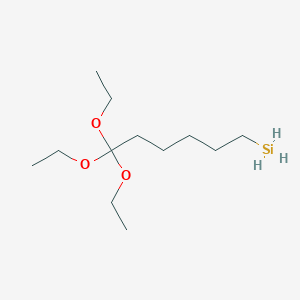
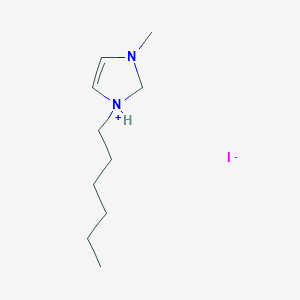

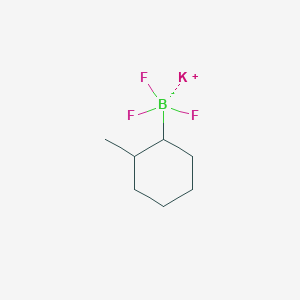

![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)
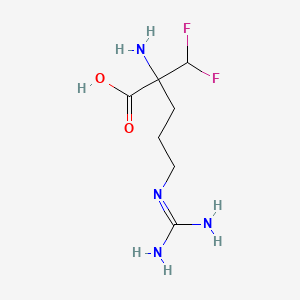
![(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B8066815.png)
![sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B8066819.png)
